1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound features a unique structure characterized by a fused imidazole and purine ring system, along with various substituents including methyl, methylallyl, and phenyl groups. Its structural complexity and biological activity make it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the imidazole ring followed by the construction of the purine ring. This synthesis may utilize various reagents and conditions to optimize yield and purity.
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified under heterocyclic compounds due to its imidazole and purine components. It is also categorized as a potential therapeutic agent due to its interactions with biological targets.
The synthesis of 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione generally follows these steps:
Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the efficiency of these synthetic routes.
The synthesis often requires strong bases (e.g., sodium hydride) for alkylation steps and may include oxidizing agents for subsequent modifications. The choice of reagents significantly influences the reaction pathway and product yield.
The molecular structure of 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione includes:
The molecular formula is with a molecular weight of approximately 312.37 g/mol. The compound's structure can be represented by its SMILES notation: CN(C)C(=O)Nc1ncnc2c1c(nc2C(=O)N(C)C)C.
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. The selectivity of these reactions can be optimized through careful control of reaction conditions.
The mechanism of action for 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity and results in various biological effects. The pathways involved depend on the specific context in which the compound is used.
The compound is expected to be a solid at room temperature with potential solubility in organic solvents due to its hydrophobic substituents. Specific melting points and boiling points would need to be determined experimentally.
Key chemical properties include:
Relevant data from experimental studies would provide insights into these properties.
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
This compound represents an exciting area of research due to its unique structure and potential applications across multiple scientific disciplines.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9